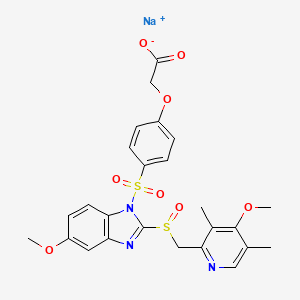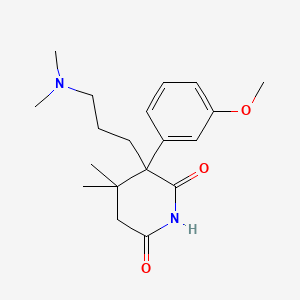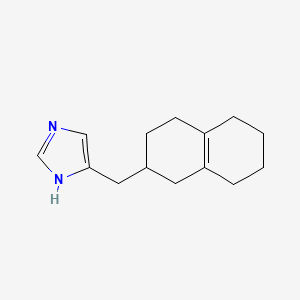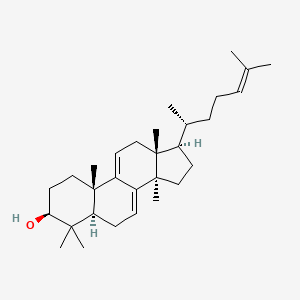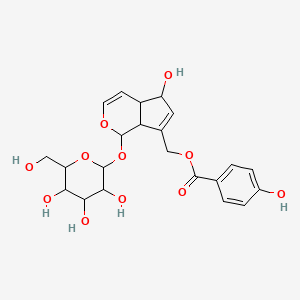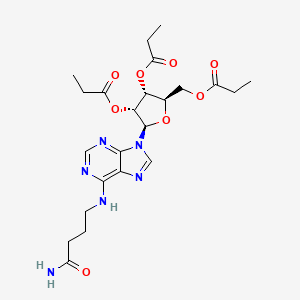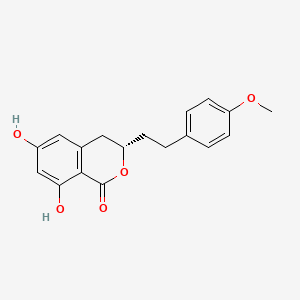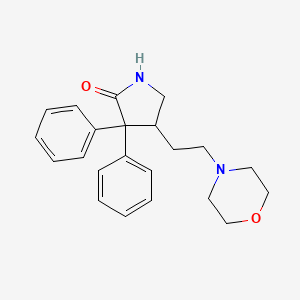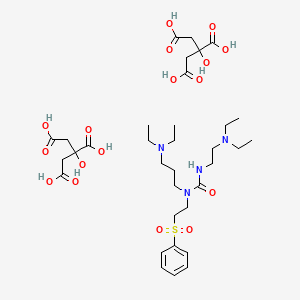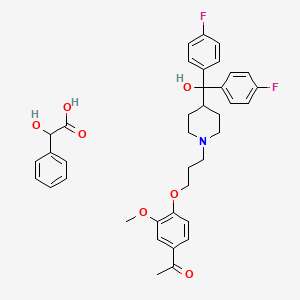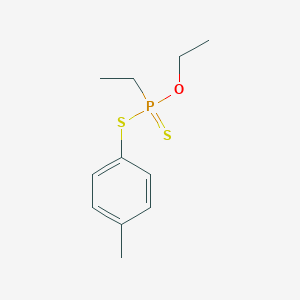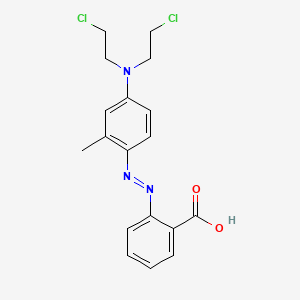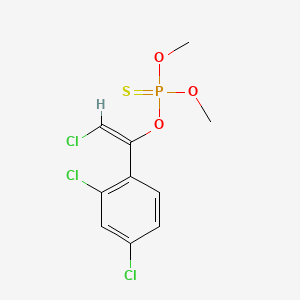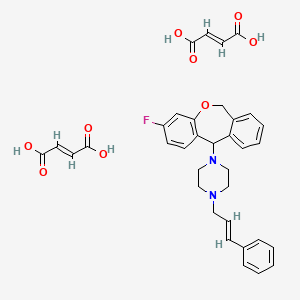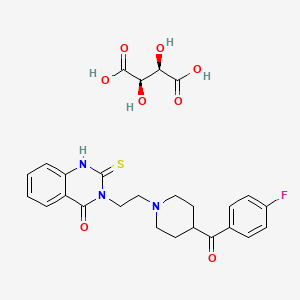
Altanserin tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Altanserin tartrate is a compound that binds to the 5-HT2A receptor. Labeled with the isotope fluorine-18 it is used as a radioligand in positron emission tomography (PET) studies of the brain.
Wissenschaftliche Forschungsanwendungen
Radio Synthesis and PET Imaging : [(18)F]altanserin is a prominent radiotracer for labeling serotonin 2A receptors in vivo through positron emission tomography (PET). Researchers have developed GMP-compliant radiosynthesis methods for [(18)F]altanserin, suitable for application in human studies. This approach includes modified synthesis procedures, solid-phase extraction, and HPLC procedures for quantification in plasma. The significance lies in its ability to study serotonin 2A receptors, which are crucial in understanding psychiatric conditions like schizophrenia and depression (Hasler et al., 2009).
Quantification of 5-HT2A Receptors : The quantification of 5-HT2A receptors in the human brain using [18F]altanserin with PET is another significant application. This method helps in understanding the pathophysiology of mental disorders. It involves kinetic modeling, constant infusion paradigms, and equilibrium modeling, which allows for the estimation of receptor density in different brain regions (van Dyck et al., 2000).
Automatic Synthesis for PET Studies : The automatic production of [18F]altanserin for PET studies of serotonergic type-2 receptors has been established. This includes the development of systems for the preparation of radiopharmaceuticals, highlighting its role in enhancing the efficiency and reliability of PET studies (Monclus et al., 1998).
Binding Dynamics in Brain Studies : Studies have validated and quantified [18F]altanserin binding in the brain using blood input and reference tissue modeling. This is crucial in understanding the dynamics of 5-HT2A receptors and their role in various neurological and psychiatric disorders (Riss et al., 2011).
Understanding Receptor Dynamics : Research involving [18F]altanserin binding to human 5HT2A receptors, especially in response to challenges from substances like citalopram and pindolol, has been conducted. These studies help in understanding the neurochemical basis of mental health conditions and the efficacy of various treatments (Pinborg et al., 2004).
Serotonin Receptors and PET Imaging : Further studies have focused on imaging serotonin 5HT2 receptors in the human brain using PET and [18F]altanserin. These studies are significant for understanding the changes in serotonin-2 receptors in various neurodegenerative and affective disorders (Sadzot et al., 1995).
Impact of Multidrug Efflux Transporters : Research has also investigated the impact of multidrug efflux transporters on the brain uptake of [18F]altanserin. This is important in understanding the transport mechanisms in the brain and how they affect the distribution of radioligands like altanserin (Kroll et al., 2014).
Eigenschaften
CAS-Nummer |
79449-96-0 |
|---|---|
Produktname |
Altanserin tartrate |
Molekularformel |
C26H28FN3O8S |
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
VZGOQPXIRAHJLV-LREBCSMRSA-N |
Isomerische SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
79449-96-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
altanserin altanserin tartrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



